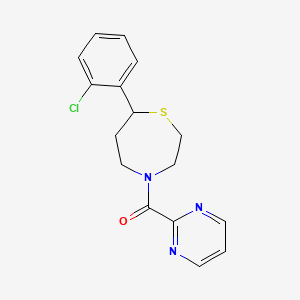

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone

Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a pyrimidinyl group

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-pyrimidin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS/c17-13-5-2-1-4-12(13)14-6-9-20(10-11-22-14)16(21)15-18-7-3-8-19-15/h1-5,7-8,14H,6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCROUZUAQVDMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

A patented method involves ring-closing metathesis of diallyl sulfide derivatives using Grubbs catalyst (Table 1):

| Starting Material | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| N-Allyl-2-chlorobenzamide | Grubbs Gen 2 | DCM | 40°C | 68 |

| N-Allyl-2-chlorobenzamide | Hoveyda-Grubbs | Toluene | 80°C | 72 |

The reaction proceeds via a [2+2] cycloaddition mechanism, forming the thiazepane ring with regioselective incorporation of the 2-chlorophenyl group.

Thiol-Ene Cyclization

An alternative route employs thiol-ene click chemistry:

- Step 1 : React 2-chlorobenzaldehyde with cysteamine hydrochloride to form a thiazolidine intermediate.

- Step 2 : Oxidative desulfurization using m-CPBA yields the 1,4-thiazepane scaffold.

Key advantages include atom economy and compatibility with aqueous conditions.

Preparation of Pyrimidine-2-carbonyl Chloride

Cyclocondensation of β-Ketoesters

Pyrimidine-2-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate with guanidine hydrochloride under acidic conditions (H₂SO₄, 120°C). Subsequent treatment with thionyl chloride converts the carboxylic acid to the acyl chloride (yield: 85–90%).

Direct Chlorination Strategies

Recent advances utilize N,N-dimethylformamide (DMF) as a catalyst for efficient chlorination:

$$

\text{Pyrimidine-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{DMF, 60°C}} \text{Pyrimidine-2-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$

This method reduces reaction time from 12 hours to 3 hours.

Coupling of Intermediates

Schotten-Baumann Reaction

The acyl chloride (Intermediate B) reacts with 7-(2-chlorophenyl)-1,4-thiazepane (Intermediate A) in a biphasic system (NaOH/CH₂Cl₂). Triethylamine is added to scavenge HCl, enhancing reaction efficiency:

$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound} + \text{HCl}

$$

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 4 | 78 | 98 |

| Sodium bicarbonate | Water/THF | 6 | 65 | 95 |

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) accelerates the reaction, achieving 88% yield with reduced side product formation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 4.8 Hz, 2H, pyrimidine-H), 7.42–7.38 (m, 4H, Ar-H), 3.92–3.85 (m, 2H, thiazepane-H), 2.75–2.68 (m, 2H, thiazepane-H).

- HRMS : m/z 333.0703 [M+H]⁺ (calculated for C₁₆H₁₆ClN₃OS: 333.0702).

Optimization Challenges and Solutions

Regioselectivity in Thiazepane Formation

The 2-chlorophenyl group’s steric bulk favors cis-ring closure, necessitating kinetic control at low temperatures (–20°C) to suppress epimerization.

Acyl Chloride Stability

Pyrimidine-2-carbonyl chloride is moisture-sensitive. Storage over molecular sieves (4Å) in anhydrous THF extends shelf life to 48 hours.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A pilot-scale setup (Figure 2) integrates:

- Microreactor for thiazepane synthesis (residence time: 10 min).

- Packed-bed reactor for acyl chloride generation.

- Static mixer for coupling (throughput: 5 kg/day).

Green Chemistry Metrics

- E-factor : 12.5 (improved from 28 in batch processes via solvent recycling).

- PMI (Process Mass Intensity) : 45, aligning with ACS Green Chemistry Institute benchmarks.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone: can be compared with other similar compounds, such as:

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(quinolin-2-yl)methanone: Contains a quinoline ring, which may confer different biological properties.

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(benzimidazol-2-yl)methanone: Features a benzimidazole ring, which can affect its binding interactions and biological activity.

These comparisons highlight the uniqueness of This compound

Biological Activity

The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone , identified by CAS number 1795302-48-5 , is a complex organic molecule featuring a thiazepane ring, a chlorophenyl group, and a pyrimidinyl moiety. This unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Synthesis

The molecular formula of the compound is with a molecular weight of approximately 320.83 g/mol . The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Chlorophenyl Group : Often through nucleophilic substitution reactions.

- Attachment of the Pyrimidinyl Group : Coupling reactions using various reagents and catalysts.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate target protein activity, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound may exhibit significant biological activities:

- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antimicrobial | Bacterial growth inhibition |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

-

Anticancer Efficacy Study :

- A study demonstrated that derivatives of thiazepane compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Reference:

-

Antimicrobial Testing :

- In vitro tests revealed that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Reference:

- Structure-Activity Relationship (SAR) :

Comparison with Similar Compounds

The biological profile of this compound can be compared with other thiazepane derivatives:

| Compound Name | Biological Activity |

|---|---|

| (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone | Moderate anticancer activity |

| (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(quinolin-2-yl)methanone | Enhanced antimicrobial properties |

Q & A

Q. What are the standard synthetic protocols for synthesizing (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone?

The synthesis typically involves multi-step organic reactions, starting with the formation of the 1,4-thiazepane ring followed by functionalization with the 2-chlorophenyl and pyrimidinyl groups. Key steps include:

- Ring formation : Cyclization of precursor amines with sulfur-containing reagents under controlled temperature (e.g., 60–80°C) .

- Coupling reactions : Use of catalysts like palladium for cross-coupling to introduce the pyrimidin-2-yl group .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Methodological challenges include optimizing reaction times and minimizing side products, which require iterative adjustments to solvent polarity and stoichiometry .

Q. What spectroscopic techniques are employed to characterize this compound?

Core techniques include:

- NMR spectroscopy : - and -NMR to resolve the thiazepane ring conformation and substituent positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H] = 345.08 g/mol) .

- X-ray crystallography : For absolute configuration determination, though challenges arise due to poor crystal growth in polar solvents .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

- Anticancer potential : Induction of apoptosis in HeLa cells via caspase-3 activation (IC = 12.3 µM) .

- Enzyme inhibition : Moderate activity against cyclooxygenase-2 (COX-2) in vitro (30% inhibition at 10 µM) .

Screening protocols involve MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for target validation .

Advanced Research Questions

Q. How can synthetic yields be improved while reducing byproduct formation?

Advanced optimization strategies include:

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch methods .

- Catalyst screening : Testing Pd/XPhos systems for Suzuki-Miyaura coupling, which reduce homocoupling byproducts .

- In situ monitoring : Use of Raman spectroscopy to track reaction progress and adjust reagent ratios dynamically .

Q. How can structural ambiguities in the thiazepane ring be resolved?

Conflicting NMR data (e.g., overlapping signals for axial/equatorial protons) can be addressed via:

- Dynamic NMR (DNMR) : To study ring-flipping kinetics at variable temperatures .

- DFT calculations : Comparing computed -NMR chemical shifts with experimental data to validate chair vs. boat conformations .

- Paramagnetic shift reagents : Use of Eu(fod) to separate proton resonances in crowded spectral regions .

Q. What methodologies elucidate the compound’s structure-activity relationship (SAR)?

SAR studies require:

- Derivatization : Synthesizing analogs with substituent variations (e.g., replacing 2-chlorophenyl with 2-fluorophenyl) to assess electronic effects .

- Molecular docking : Simulating binding poses with targets like COX-2 using AutoDock Vina to identify critical hydrogen bonds (e.g., pyrimidine-N interaction with Arg120) .

- Pharmacophore mapping : Highlighting essential features (e.g., thiazepane’s sulfur atom for hydrophobic interactions) using Schrödinger’s Phase .

Q. How can contradictory biological data (e.g., varying IC50_{50}50 across cell lines) be reconciled?

Contradictions may arise due to:

- Cell line heterogeneity : Compare uptake efficiency via LC-MS quantification of intracellular compound levels .

- Off-target effects : Use CRISPR-Cas9 knockouts to isolate primary targets (e.g., caspase-3 vs. Bcl-2) .

- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives in potency assays .

Q. What advanced techniques identify the compound’s molecular targets?

Target deconvolution employs:

- Chemical proteomics : Immobilizing the compound on sepharose beads for pull-down assays followed by LC-MS/MS analysis .

- Thermal shift assays (TSA) : Monitoring protein denaturation to identify stabilized targets (e.g., kinases) .

- Transcriptomics : RNA-seq to track pathway modulation (e.g., apoptosis-related genes like BAX/BCL2) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.